3,3,5,5-Tetramethylcyclohexane-1-sulfonamide
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Overview
Description
3,3,5,5-Tetramethylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.35 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with four methyl groups and a sulfonamide group.
Preparation Methods
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-sulfonamide typically involves the reaction of 3,3,5,5-Tetramethylcyclohexanol with a sulfonyl chloride in the presence of a base . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3,3,5,5-Tetramethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: While not used directly in medicine, it serves as a model compound in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3,3,5,5-Tetramethylcyclohexane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: A simpler sulfonamide with a single methyl group.
Benzenesulfonamide: Contains a benzene ring instead of a cyclohexane ring.
Tosylamide: Features a toluene group attached to the sulfonamide.
The uniqueness of this compound lies in its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties compared to other sulfonamides .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3,3,5,5-tetramethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)5-8(14(11,12)13)6-10(3,4)7-9/h8H,5-7H2,1-4H3,(H2,11,12,13) |
InChI Key |
HYZKXIRXRCIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)S(=O)(=O)N)C |
Origin of Product |
United States |
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